2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorine atoms and the thieno[2,3-d]pyrimidine moiety in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with a similar thieno[3,2-d]pyrimidine structure have been reported to act as kinase inhibitors, such as tyrosine kinase inhibitors for the epidermal growth factor receptor (egfr), kinase inhibitor for vascular epidermal growth factor receptor (vegfr), and small-molecule inhibitor of phosphatidylinositol 3-kinase (pi3k) .
Mode of Action
Similar compounds have been shown to inhibit kinase activity, which can lead to a decrease in phosphorylation levels and induce changes in cell morphology and migration .
Biochemical Pathways
As a potential kinase inhibitor, it may affect pathways downstream of the targeted kinases, such as the egfr, vegfr, and pi3k pathways .
Pharmacokinetics
The synthesis process of similar compounds suggests that they can be produced with high purity, which may influence their bioavailability .
Result of Action
Similar compounds have been shown to reduce the phosphorylation levels of downstream signaling proteins and induce changes in cell morphology and migration .
Biochemical Analysis
Biochemical Properties
The compound 2,4-Dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has been shown to interact with various enzymes and proteins. Many clinic researches showed that the parts of compounds that belong to thiofuran siamese[3,2-d] pyrimidine could be used as kinase inhibitor, such as chelatometry amino acid kinase inhibitor (tyrosine kinase inhibitors) for epidermal growth factor receptor (EGFR), kinase inhibitor for vascular epidermal growth factor acceptor (VEGFR), 3-kinase (PI3K) small-molecule inhibitor of phosphatidylinositol .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach uses 3-amino-2-methoxycarbonylthiophene as the starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. For instance, using phosphorus oxychloride as a chlorinating agent and controlling the reaction temperature and time can enhance the efficiency of the synthesis . Additionally, refining processes such as recrystallization can be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The thieno[2,3-d]pyrimidine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride is commonly used as a chlorinating agent.
Cyclization: Formic acid or triethyl orthoformate can be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its antimicrobial and antiviral properties.
Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorothieno[3,2-d]pyrimidine: Shares a similar core structure but lacks the benzamide moiety.
Thieno[2,3-d]pyrimidin-4-ones: These compounds have similar biological activities and are used in similar research applications.
Uniqueness
2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the presence of both the thieno[2,3-d]pyrimidine core and the benzamide group, which contribute to its distinct chemical properties and biological activities. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
2,4-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-7-1-2-8(10(15)5-7)12(19)18-11-9-3-4-20-13(9)17-6-16-11/h1-6H,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSJWIUEGAKKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.